molecular formula C15H15NO2 B3149623 n-(2,6-Dimethylphenyl)-2-hydroxybenzamide CAS No. 67520-11-0

n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Cat. No.: B3149623
CAS No.: 67520-11-0
M. Wt: 241.28 g/mol
InChI Key: OEVSZXUCOOWVOO-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Modern Chemical Research

The benzamide scaffold is a fundamental structural motif in medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide group. This simple yet versatile framework is present in a vast number of biologically active compounds and approved pharmaceuticals. Current time information in Rush County, US. The amide bond is a critical feature in many pharmacologically active derivatives, which exhibit a wide array of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The utility of the benzamide scaffold lies in its ability to be readily functionalized; different substituents can be introduced, allowing for detailed structure-activity relationship (SAR) studies to optimize therapeutic properties.

The structural rigidity and defined geometry of the benzamide group enable it to participate in specific hydrogen bonding interactions with biological targets such as enzymes and receptors, making it a privileged structure in drug design. Its derivatives have been investigated for a multitude of therapeutic applications, from treating metabolic syndrome to developing new antibiotics targeting essential bacterial proteins like FtsZ. The adaptability of the benzamide core allows medicinal chemists to merge pharmacophores, creating multi-target compounds that can address complex diseases. This chemical tractability and proven track record in successful drugs underscore the enduring significance of the benzamide scaffold in contemporary chemical research.

Overview of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide within the Salicylamide (B354443) Class

This compound, identified by the CAS Number 67520-11-0, is a member of the salicylamide class of compounds. Salicylamides are derivatives of salicylic (B10762653) acid, featuring a 2-hydroxybenzamide core structure. This specific molecule is a substituted salicylamide, where the amide nitrogen is connected to a 2,6-dimethylphenyl group. The core structure consists of a hydroxyl group positioned ortho to the amide substituent on the benzene ring, a feature that is crucial for the biological activity of many compounds in this class.

Despite its availability from commercial suppliers, detailed research findings, including comprehensive biological activity studies and extensive characterization data for this compound, are notably scarce in publicly accessible scientific literature. Its parent compound, salicylamide, is a well-known non-prescription drug with analgesic and antipyretic properties. The properties of salicylamide are well-documented; it is a white crystalline powder that is sparingly soluble in water but more soluble in organic solvents like ethanol (B145695).

For this compound itself, physicochemical properties are largely based on computational predictions due to the lack of published experimental data. The table below presents a comparison of key properties for the parent compound, Salicylamide, and predicted values for a closely related isomer, N-(2,5-dimethylphenyl)-2-hydroxybenzamide, to provide context.

Interactive Data Table: Physicochemical Properties

Property Salicylamide (Experimental) N-(2,5-dimethylphenyl)-2-hydroxybenzamide (Predicted)
Molecular Formula C₇H₇NO₂ C₁₅H₁₅NO₂
Molecular Weight 137.14 g/mol 241.28 g/mol
XLogP3 1.3 3.7
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 2 2
Melting Point 140-144 °C Not Available

Note: Data for Salicylamide is from experimental sources. Data for N-(2,5-dimethylphenyl)-2-hydroxybenzamide is computationally predicted as a proxy due to the absence of a dedicated public data record for the 2,6-dimethylphenyl isomer.

Historical Context of Related Compound Classes in Preclinical Investigations

The study of salicylamides and their N-aryl derivatives, known as salicylanilides, has a rich history in preclinical research. Salicylanilides first gained prominence in the mid-20th century. Halogenated salicylanilides, in particular, were developed and have been used for decades in both veterinary and human medicine as potent anthelmintic agents to treat parasitic worm infections. Niclosamide (B1684120) is one of the most prominent examples from this class.

Beyond their established use against parasites, the diverse biological effects of salicylanilides have been a subject of ongoing investigation for many years. Preclinical studies have revealed a wide spectrum of potential therapeutic applications. Researchers have explored their antibacterial, antimycobacterial, and antifungal properties. More recently, there has been a significant surge in investigating the anticancer potential of this compound class.

The proposed mechanisms for the anticancer effects of salicylanilides are diverse and include the uncoupling of mitochondrial oxidative phosphorylation, the inhibition of key signaling pathways involved in cancer cell proliferation and survival (such as STAT3, Wnt/β-catenin, and mTORC1), and the inhibition of receptor tyrosine kinases. This history of repurposing and discovering new activities for an old class of compounds highlights the value of salicylanilide-based scaffolds in the search for new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVSZXUCOOWVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986905
Record name N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67520-11-0
Record name 2',6'-Salicyloxylidide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

The synthesis of this compound, a member of the salicylamide (B354443) family, primarily relies on the formation of an amide bond between a salicylic (B10762653) acid moiety and an aniline (B41778) derivative.

The most direct and fundamental approach for synthesizing this compound is through the coupling of salicylic acid (2-hydroxybenzoic acid) with 2,6-dimethylaniline (B139824). This reaction involves the formation of an amide linkage between the carboxyl group of the salicylic acid and the amino group of the aniline.

Alternative pathways can also be employed, such as reacting an activated derivative of salicylic acid, like an acyl chloride (e.g., 2-hydroxybenzoyl chloride) or an ester (e.g., methyl salicylate), with 2,6-dimethylaniline. For instance, a method for preparing salicylamides involves reacting a C4 or higher alkyl ester of salicylic acid with an amine in alcohol, which can yield a pure product efficiently. google.com Another approach is the aminocarbonylation of aryl halides, which serves as a versatile method for creating amide bonds. researchgate.netucl.ac.uk

Direct condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can be unsuitable for sensitive molecules. Therefore, coupling agents and catalysts are crucial for activating the carboxylic acid group, facilitating the reaction under milder conditions.

Common industrial and laboratory methods for amide bond formation utilize stoichiometric quantities of activating reagents. ucl.ac.uk These agents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Key Classes of Coupling Agents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. ucl.ac.ukanalis.com.my They activate the carboxyl group to form an O-acylisourea intermediate.

Phosphonium and Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective but their use is less common in large-scale processes due to cost and waste generation. ucl.ac.uk

Acid Halide Formers: Thionyl chloride or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride. ucl.ac.uk

Enzymatic Catalysts: Biocatalysts, including proteases and lipases, offer a green chemistry approach to amide bond formation. nih.govrsc.org These enzymes can catalyze the reaction, often in non-aqueous systems to shift the equilibrium towards synthesis. nih.govrsc.org

Lewis acids have also been explored as catalysts for direct amidation, promoting the dehydrative condensation between carboxylic acids and amines. ucl.ac.uk

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. The choice of solvent, temperature, stoichiometry of reactants, and reaction time are all critical factors.

Studies on similar amidation reactions demonstrate the significant impact of these variables. For example, in the synthesis of N-(4-methoxyphenyl)cinnamamide, the optimal conditions were achieved using EDC.HCl as the coupling agent in anhydrous Tetrahydrofuran (THF) at 60°C with a specific molar ratio of reactants for 150 minutes, resulting in a 93.1% yield. analis.com.my The selection of the solvent is particularly important; reactions carried out at reflux temperature in ethanol (B145695) have shown significantly higher yields compared to other solvents like water, acetonitrile (B52724), or DMF. researchgate.net

Modern approaches even utilize autonomous systems with Bayesian optimization to explore a wide range of conditions (ligand, base, solvent) to fine-tune reaction parameters and achieve high yield and selectivity. chemrxiv.orgnih.gov

Table 1: Factors for Optimization in Salicylamide Synthesis

ParameterInfluence on ReactionExample Findings
Solvent Affects solubility of reactants, reaction rate, and equilibrium position.In one study, ethanol at reflux gave an 82% yield, whereas DMF and THF yielded only 30% and 15%, respectively. researchgate.net
Temperature Controls the reaction rate; higher temperatures can increase speed but may also lead to side products or degradation.An optimal temperature of 60°C was identified for a specific carbodiimide-catalyzed amidation. analis.com.my
Coupling Agent The choice of agent determines the reaction mechanism and efficiency.EDC.HCl was found to be an effective coupling reagent, simplifying the reaction process and purification. analis.com.my
Molar Ratio The stoichiometry of the acid, amine, and coupling agent impacts conversion and minimizes unreacted starting materials.A 1:1:1.5 molar ratio of acid:amine:EDC.HCl was determined to be optimal in a cinnamamide (B152044) synthesis. analis.com.my
Reaction Time Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to product degradation.The highest yield (93.1%) was achieved after 150 minutes; longer times did not improve the outcome. analis.com.my

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be modified to create analogues and derivatives with potentially enhanced properties. This process, known as molecular modification, is a key strategy in medicinal chemistry. biomedres.usbiomedres.us

Structural modifications aim to alter the molecule's physical, chemical, and pharmacological properties by changing its interaction with biological targets. biomedres.usbiomedres.us For salicylamides, modifications can be made to either the salicylic acid ring or the N-phenyl ring.

Modification of the Salicyl Ring: Introducing substituents onto the salicylic acid portion can modulate activity. For example, halogenation or the addition of other functional groups can alter the electronic properties and binding capabilities of the molecule. The synthesis of 5-acetylsalicylamide (B129783) via a Friedel-Crafts acylation reaction is one such example of modifying the salicylamide core. google.com

Modification of the N-Aryl Group: Changes to the 2,6-dimethylphenyl group can influence steric and hydrophobic interactions.

Linker Modification: Inserting different chemical fragments between the salicylic and anilide parts of the molecule can create peptidomimetics. mdpi.com This has been shown to enhance the antimicrobial activity of salicylamides. mdpi.com

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ester or ether. For instance, reacting a salicylanilide (B1680751) with ethyl α-halogenated acid esters can produce ester derivatives, which can then be converted into hydrazides and subsequently hydrazones. researchgate.net

These structural-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. nih.gov The salicylamide fragment itself is recognized as being critical for intermolecular contacts, including hydrogen bonding and aromatic interactions. nih.gov

Salicylamides, including this compound, can act as ligands to form coordination complexes with various metal ions. The phenolic hydroxyl group and the amide group provide potential donor atoms (oxygen and nitrogen) for chelation. These ligands typically act as bidentate, coordinating to a metal center through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group (in the case of Schiff base derivatives) or the amide oxygen. mdpi.comresearchgate.net

The synthesis of these metal complexes generally involves reacting the salicylamide ligand with a metal salt (e.g., chlorides or nitrates) in a suitable solvent, often ethanol. mdpi.comrecentscientific.comorientjchem.org The mixture is typically stirred and refluxed, leading to the precipitation of the metal complex. mdpi.comrecentscientific.com

A wide array of transition metals have been used to form complexes with salicylamide-type and related Schiff base ligands. mdpi.comresearchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligands. mdpi.comnih.gov

Table 2: Examples of Metal Complexes with Salicylamide-Type Ligands

Metal IonLigand TypeResulting Complex Formulation (Example)Reference
Co(II)N-salicylidene aniline (Schiff base)[Co(L)(phen)(H₂O)₂]Cl₂·6H₂O mdpi.com
Cu(II)N-salicylidene aniline (Schiff base)[Cu(L)(phen)(H₂O)₂]Cl₂ mdpi.com
Y(III)N-salicylidene aniline (Schiff base)[Y(L)(phen)(H₂O)₂]Cl₃·5H₂O mdpi.com
Zr(IV)N-salicylidene aniline (Schiff base)[ZrO(L)(phen)(H₂O)]Cl₂ mdpi.com
Mn(II)Schiff base from salicylaldehyde (B1680747)M·L researchgate.net
Ni(II)Schiff base from p-hydroxybenzaldehydeM:2L orientjchem.org
Ti(IV)N-Aryl-adamantylcarbamidateAr*N=C(Ad)–O–Ti(NMe₂)₃ nih.gov

Note: 'L' represents the primary salicylamide-type ligand, and 'phen' represents the secondary ligand 1,10-phenanthroline.

Formation of Related Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a significant class of compounds with diverse applications. The formation of Schiff bases from this compound would involve the reaction of the phenolic hydroxyl group, after conversion to an amino group or by indirect methods, with carbonyl compounds. While direct conversion of the hydroxyl to an amine is not a straightforward process, related salicylaldehyde derivatives are extensively used for Schiff base synthesis. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone.

In a general approach, salicylaldehyde or its derivatives are condensed with various amines to yield Schiff bases. nih.govresearchgate.netmdpi.com For instance, the reaction of salicylaldehyde with amino acids has been reported to produce Schiff bases, often catalyzed by a base like sodium hydroxide. nih.gov Similarly, condensation of salicylaldehyde with ethylenediamine (B42938) is a common method to prepare tetradentate Schiff base ligands. sapub.org These established methods for salicylaldehydes provide a strong basis for developing synthetic routes to Schiff base derivatives of this compound, should the amide be modified to introduce a primary amine function ortho to the hydroxyl group.

One plausible, albeit indirect, route to a Schiff base derivative could involve the initial synthesis of a salicylaldehyde derivative bearing the N-(2,6-dimethylphenyl)amide moiety at a different position, followed by condensation with an appropriate amine. However, the inherent reactivity of the 2-hydroxybenzamide scaffold suggests other potential derivatizations. For instance, the synthesis of N-(3-bromophenyl)-2-hydroxy-benzamide and its subsequent reaction with chloroacetic acid ethyl ester, followed by condensation with hydrazine (B178648) and then a substituted benzaldehyde, yields a hydrazone, which is structurally related to Schiff bases. researchgate.net This highlights the potential for the derivatization of the phenolic hydroxyl group to introduce functionalities capable of forming Schiff base-like structures.

Table 1: Examples of Schiff Base Synthesis from Salicylaldehyde Derivatives

Salicylaldehyde DerivativeAmineProduct TypeReference
SalicylaldehydeEthylenediamineTetradentate Schiff Base Ligand sapub.org
Substituted SalicylaldehydesAmino Acids (e.g., Glycine, Alanine)Amino Acid Schiff Bases nih.gov
SalicylaldehydeVarious Aromatic and Aliphatic AminesSchiff Bases nih.govresearchgate.net

This table presents examples of Schiff base formation from salicylaldehyde derivatives, which are analogous to the core structure of this compound.

Advanced Synthetic Techniques and Reaction Mechanism Studies

The synthesis of amides like this compound can be achieved through various modern synthetic methodologies that offer improvements in terms of efficiency, selectivity, and environmental impact. While specific advanced synthetic routes for this particular compound are not extensively detailed in the literature, general advanced amide synthesis techniques are well-established. These include catalytic amidation, the use of novel coupling reagents, and flow chemistry methods.

Mechanistic studies on the reactions of salicylamides are crucial for understanding their reactivity and for designing new synthetic transformations. For example, the iodination of salicylamide is a classic electrophilic aromatic substitution reaction where the hydroxyl and amide groups direct the position of the incoming electrophile. mdpi.com Such studies provide insights into the electronic properties of the aromatic ring and the directing effects of the substituents, which would be applicable to this compound.

Furthermore, the synthesis of heterocyclic compounds from salicylamide precursors often involves interesting reaction mechanisms. For instance, the cyclocondensation of ortho-hydroxybenzyl alcohol with alkynes and sulfonyl azides to form 2-sulfonyliminocoumarins is proposed to proceed through a [4+2] hetero-Diels-Alder reaction involving an in-situ generated ortho-quinone methide intermediate. mdpi.com This type of reactivity highlights the potential of the 2-hydroxybenzamide core to participate in cyclization reactions to form various heterocyclic systems.

While detailed mechanistic investigations specifically for this compound are scarce, studies on related systems provide valuable information. For example, kinetic and mechanistic studies of ligand exchange reactions involving Schiff base complexes of salicylaldehyde derivatives shed light on the coordination chemistry and reactivity of the azomethine linkage and the phenolic oxygen. scielo.org.za Such fundamental understanding is essential for the design of new catalysts and materials based on these scaffolds.

Advanced Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and conformational behavior of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. Techniques such as NMR, vibrational, and UV-Vis spectroscopy, along with mass spectrometry, provide complementary information to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed solution-state conformation of this compound. The analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals and provides insights into the molecule's spatial arrangement. nih.govscielo.br

The solution-state structure is significantly influenced by the rotational equilibrium around the amide bond (C-N) and the aryl-carbonyl bond. scielo.br A key structural feature is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at the C-2 position of the benzoyl ring and the carbonyl oxygen of the amide group. This interaction restricts the conformational freedom of the molecule and can be confirmed by the chemical shift of the hydroxyl proton, which typically appears significantly downfield and shows little dependence on concentration. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures and computational models. Actual values may vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Amide N-H~9.0 - 10.0-Broad singlet, chemical shift is solvent-dependent.
Phenolic O-H~11.0 - 12.0-Broad singlet, downfield shift indicates strong intramolecular H-bond.
Salicyl H-3~7.9 - 8.1~118 - 120Doublet of doublets.
Salicyl H-4~7.0 - 7.2~134 - 136Triplet of doublets.
Salicyl H-5~7.4 - 7.6~119 - 121Triplet of doublets.
Salicyl H-6~6.9 - 7.1~160 - 162Doublet of doublets.
Dimethylphenyl H-3', H-5'~7.1 - 7.3~128 - 130Doublet.
Dimethylphenyl H-4'~7.0 - 7.2~127 - 129Triplet.
Methyl C-CH₃~2.1 - 2.3~18 - 20Singlet, integrating to 6H.
Salicyl C-1 (C-CONH)-~115 - 117Quarternary carbon.
Salicyl C-2 (C-OH)-~160 - 162Quarternary carbon, deshielded by OH.
Carbonyl C=O-~168 - 170Quarternary carbon, amide carbonyl.
Dimethylphenyl C-1'-~135 - 137Quarternary carbon.
Dimethylphenyl C-2', C-6'-~134 - 136Quarternary carbons.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is essential for identifying functional groups and probing the conformational state through characteristic vibrational modes. farmaceut.orgresearchgate.net The spectra are dominated by vibrations of the amide linkage, the hydroxyl group, and the aromatic rings.

The intramolecular hydrogen bond between the phenolic -OH and the amide C=O has a profound effect on the vibrational frequencies. farmaceut.org The O-H stretching vibration is typically observed as a very broad and red-shifted band in the 3500–2500 cm⁻¹ region, which is a hallmark of strong hydrogen bonding. farmaceut.org The N-H stretching vibration usually appears as a sharp band around 3300 cm⁻¹.

The Amide I band, which is primarily due to the C=O stretching vibration, is found in the 1650-1680 cm⁻¹ region. Its exact position is sensitive to the strength of the hydrogen bond. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, occurs near 1520-1550 cm⁻¹. Analysis of these bands provides valuable information about the amide group's local environment and conformation. nih.gov

Table 2: Key Vibrational Frequencies for this compound Data inferred from related salicylamide (B354443) and N-aryl amide structures. farmaceut.orgresearchgate.netnih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
O-H Stretch3500 - 2500 (broad)Phenolic hydroxyl group involved in strong intramolecular H-bonding.
N-H Stretch~3300Amide N-H group.
Aromatic C-H Stretch3100 - 3000Stretching vibrations of C-H bonds on the phenyl rings.
Aliphatic C-H Stretch2980 - 2850Stretching vibrations of methyl groups.
Amide I (C=O Stretch)1680 - 1650Carbonyl stretching, position influenced by H-bonding.
C=C Aromatic Stretch1600 - 1450Phenyl ring skeletal vibrations.
Amide II (N-H Bend, C-N Stretch)1550 - 1520Coupled vibration of the amide group.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to its chromophores. This compound possesses two main chromophoric systems: the 2,6-dimethylphenyl moiety and the 2-hydroxybenzoyl moiety.

The UV-Vis spectrum is expected to exhibit strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π→π* electronic transitions within the delocalized systems of the aromatic rings and the carbonyl group. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms of the amide and hydroxyl groups, may also be observed, often as shoulders on the more intense π→π* bands. The steric hindrance between the two rings, which leads to a non-planar conformation, can affect the extent of electronic conjugation and thus influence the position (λmax) and intensity of the absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pathways of the molecule, which helps in structural confirmation. The molecular formula of this compound is C₁₅H₁₅NO₂, corresponding to a monoisotopic mass of approximately 241.11 Da. nih.govnih.gov

Under electron ionization (EI) conditions, the primary fragmentation pathway is the cleavage of the amide bond, which is the most labile bond in the structure. This α-cleavage results in the formation of several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Notes
241[M]⁺[C₁₅H₁₅NO₂]⁺Molecular ion peak.
121[C₇H₅O₂]⁺Salicyloyl cationFormed by cleavage of the amide C-N bond. This is a very characteristic fragment for salicylamides. nist.gov
120[C₈H₈N]⁺2,6-dimethylphenyl isocyanate radical cationFormed by cleavage of the amide C-N bond with hydrogen rearrangement.
93[C₇H₅O]⁺[C₇H₅O₂ - CO]⁺Loss of carbon monoxide from the salicyloyl cation.

Thermal Behavior and Stability Studies (Mechanistic Degradation)

The thermal behavior and stability of this compound are critical parameters for its handling, storage, and processing. As a crystalline solid, it is expected to be relatively stable at ambient temperatures. The melting point of related compounds, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, is in the range of 143-150°C, suggesting significant thermal stability due to strong intermolecular forces like hydrogen bonding and van der Waals interactions in the crystal lattice. thermofisher.com

Thermal degradation studies, typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would reveal the onset temperature of decomposition and any phase transitions. For aromatic amides, thermal decomposition generally occurs at temperatures significantly above the melting point.

The mechanistic degradation pathway would likely involve the initial cleavage of the weakest bond, the amide C-N bond, similar to the fragmentation observed in mass spectrometry. At elevated temperatures, this could lead to the formation of 2,6-dimethylaniline (B139824) and salicylic (B10762653) acid derivatives, which could then undergo further decomposition, such as decarboxylation of the salicylic acid moiety. A comprehensive understanding of the degradation mechanism would require advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or FT-IR, to identify the gaseous products evolved during decomposition.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p).

The electronic structure analysis involves examining the distribution of electron density and electrostatic potential. The presence of electronegative oxygen and nitrogen atoms results in a non-uniform charge distribution, creating regions of positive and negative electrostatic potential. These sites are crucial for understanding intermolecular interactions and potential binding behavior.

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Structures) Note: These are representative values based on DFT calculations of similar benzanilide structures. Actual values may vary.

ParameterPredicted Value
C=O Bond Length~1.24 Å
C-N (amide) Bond Length~1.35 Å
O-H Bond Length~0.97 Å
Dihedral Angle (Hydroxy-phenyl ring // Amide plane)~10-20°
Dihedral Angle (Amide plane // Dimethylphenyl ring)~60-70°

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are routinely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies corresponding to specific molecular motions (stretching, bending, twisting) can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental spectra researchgate.net.

For this compound, key vibrational modes would include:

O-H stretching: A broad band, typically around 3200-3400 cm⁻¹, influenced by intramolecular hydrogen bonding.

N-H stretching: A sharp peak around 3300-3500 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected in the 1640-1680 cm⁻¹ region. The exact position is sensitive to hydrogen bonding researchgate.net.

N-H bending (Amide II band): Located near 1550 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl (-OH)3200 - 3400
N-H StretchAmide (-NH)3300 - 3500
C-H StretchAromatic3000 - 3100
C=O StretchCarbonyl (Amide I)1640 - 1680
N-H BendAmide (Amide II)1520 - 1570

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties nih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity nih.gov.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO nih.gov. Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions nih.gov. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring, while the LUMO may be distributed across the amide linkage and the dimethylphenyl ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species, including electrophiles and nucleophiles researchgate.net.

Table 3: Representative Reactivity Descriptors (Calculated via DFT) Note: Values are illustrative for this class of compounds.

DescriptorFormulaTypical Value (eV)
HOMO EnergyEHOMO-6.0 to -6.5
LUMO EnergyELUMO-1.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.0 - 5.0
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 - 2.5
Electronegativity (χ)-(EHOMO + ELUMO) / 23.75 - 4.25

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational dynamics, stability, and intermolecular interactions.

Conformational Dynamics and Stability in Solution

While DFT provides insight into the static, minimum-energy structure of a molecule, MD simulations reveal its dynamic behavior in a realistic environment, such as in a solvent like water or ethanol (B145695). An MD simulation would track the trajectory of this compound over nanoseconds or longer, showing how it flexes, rotates, and interacts with solvent molecules dovepress.com.

Key insights from such simulations include:

Conformational Flexibility: Identifying the range of accessible conformations and the energetic barriers between them. The rotation around the amide C-N bond and the phenyl-amide bonds would be of particular interest.

Stability of Hydrogen Bonds: Assessing the stability and lifetime of the intramolecular O-H···O=C hydrogen bond in the presence of competing solvent molecules.

Solvation Effects: Understanding how the solvent shell is structured around the molecule and how it influences the molecule's preferred shape and dynamics.

Analysis of the simulation trajectory can be performed using metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule dovepress.com.

Ligand-Target Binding Dynamics (Preclinical)

In a preclinical context, MD simulations are instrumental for studying the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. If this compound were being investigated as an inhibitor of a specific enzyme, MD simulations could model the dynamics of the ligand-protein complex.

The process would involve:

Docking: Initially placing the ligand into the protein's active site using a molecular docking program.

MD Simulation: Running a simulation of the entire ligand-protein complex, usually solvated in a water box with ions to mimic physiological conditions.

These simulations can predict:

Binding Stability: Whether the ligand remains stably bound in the active site over time.

Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.

Conformational Changes: Observing if the protein or ligand changes conformation upon binding, which is a common phenomenon known as "induced fit."

This detailed dynamic information is invaluable for understanding the mechanism of action and for guiding the optimization of the ligand's structure to improve binding affinity and selectivity.

Molecular Docking and Ligand-Based Design

Molecular docking and other ligand-based design strategies are pivotal in understanding how this compound may interact with biological macromolecules and in the discovery of new bioactive compounds.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations are instrumental in predicting the preferred orientation and conformation of a ligand when it binds to a receptor's active site. For this compound, which possesses key functional groups such as a hydroxyl group, an amide linkage, and two phenyl rings, these simulations can elucidate potential binding modes.

Studies on structurally related salicylanilide (B1680751) derivatives have demonstrated their ability to act as potent and selective antagonists for various receptors, such as the P2X1 receptor. nih.gov Molecular modeling in these studies suggested that the salicylanilide core binds to an extracellular site on the receptor. nih.gov The binding is often characterized by a network of interactions, including hydrogen bonds formed by the phenolic hydroxyl and amide groups, as well as hydrophobic interactions involving the aromatic rings.

In a typical docking study of a compound like this compound, the molecule would be placed into the binding site of a target protein. The software then explores various conformational and orientational possibilities, scoring them based on a force field that calculates the binding energy. For instance, in a study of N-(2,6-dimethylphenyl)-1-piperazineacetamide, a related compound featuring the same N-substituted phenyl group, molecular docking was used to investigate its binding to proteins associated with SARS-CoV-2. The interactions predicted by such studies are crucial for understanding the molecular basis of a compound's biological activity.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen Bond DonorPhenolic Hydroxyl, Amide N-HAspartate, Glutamate (B1630785), Serine, Threonine
Hydrogen Bond AcceptorCarbonyl Oxygen, Hydroxyl OxygenArginine, Lysine, Histidine, Serine
Hydrophobic Interactions2,6-Dimethylphenyl Ring, Benzoyl RingLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingAromatic RingsPhenylalanine, Tyrosine, Tryptophan, Histidine

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound and its analogs are often included in such virtual libraries.

The process can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a target protein, and the binding energies are calculated to rank the compounds. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules in the library with similar properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. For classes of compounds like benzanilides and salicylamides, QSAR models have been successfully developed to predict activities such as antimicrobial and anticancer effects. nih.govmdpi.com

For example, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed that the biological activity is significantly influenced by descriptors such as molecular weight, total energy, and the electrophilicity index. nih.gov Such models are typically expressed as a linear or non-linear equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. For a series of salicylamide (B354443) derivatives, a robust QSAR model was established for their antitubercular activity, demonstrating the utility of this approach for this class of compounds. nih.gov

Application of Geometrical and Electronic Descriptors

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties.

Geometrical Descriptors: These descriptors relate to the three-dimensional structure of the molecule and include parameters such as:

Molecular Volume and Surface Area: These can influence how a molecule fits into a binding site.

Shape Indices: These quantify the shape of the molecule.

Steric Parameters (e.g., Taft's Es): These account for the steric hindrance caused by different substituent groups. In a study of N-phenylbenzamides, steric effects were found to be important for activity against Gram-negative bacteria. nih.gov

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for describing its reactivity and interaction with polar environments. They are often calculated using quantum mechanical methods. Important electronic descriptors include:

Atomic Charges: These can indicate sites for electrostatic interactions.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons.

Electrophilicity Index: This descriptor was found to be significant in a QSAR model for the anti-Gram-positive activity of N-phenylbenzamides, suggesting the importance of electrostatic interactions. nih.gov

Table 2: Examples of Geometrical and Electronic Descriptors Used in QSAR Studies of Related Compounds

Descriptor TypeDescriptor NameRelevance to Biological Activity
GeometricalMolar Refractivity (MR)Relates to both volume and polarizability, influencing binding.
GeometricalSteric HindranceCan positively or negatively impact binding depending on the target.
ElectronicLogPDescribes the hydrophobicity of the molecule, crucial for membrane permeation and hydrophobic interactions.
ElectronicElectrophilicity IndexIndicates the capacity of a molecule to accept electrons, important for covalent and non-covalent interactions.
ElectronicHOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Excited-State Investigations (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. For a molecule like this compound, which possesses a chromophore and an intramolecular hydrogen bond, TD-DFT can provide valuable insights into its photophysical and photochemical properties.

A key process that can be investigated using TD-DFT in salicylanilides is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen can increase, leading to the transfer of the proton from the hydroxyl group to the carbonyl oxygen. This creates an excited-state keto-tautomer, which can then relax to the ground state via fluorescence, often with a large Stokes shift.

TD-DFT calculations can be used to:

Predict the electronic absorption spectrum: By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states.

Characterize the nature of the excited states: Determining whether they are localized excitations, charge-transfer states, or have other characteristics.

Map the potential energy surfaces of the ground and excited states: This allows for the investigation of the reaction pathway for ESIPT, including the determination of energy barriers.

Studies on related molecules like N-salicylidene-o-aminophenol have utilized TD-DFT to elucidate the dynamics of the ESIPT process, showing that the intramolecular proton transfer is a highly favorable process in the excited state. nih.gov Similarly, investigations on 2-(2'-hydroxyphenyl)benzimidazole have used TD-DFT to understand the excited-state reaction mechanisms. nih.gov For this compound, TD-DFT calculations would be expected to reveal a similar low-barrier pathway for ESIPT, which would be a dominant feature of its excited-state dynamics.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The hallmark of 2-hydroxybenzamide derivatives is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the carbonyl oxygen of the amide group (proton acceptor). Upon absorption of light, the molecule is promoted to an excited electronic state, initiating a series of ultrafast events governed by the ESIPT mechanism. Computational studies, primarily employing Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state phenomena, have been pivotal in mapping out this process.

The ESIPT process is a four-level photochemical cycle involving the enol (E) and keto (K) tautomeric forms of the molecule.

Absorption (E → E): The stable ground-state enol form absorbs a photon, transitioning to the excited enol state (E).

ESIPT (E* → K): In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase significantly. This drives an ultrafast, often barrierless, transfer of the proton along the hydrogen bond, forming the excited keto tautomer (K).

Fluorescence (K* → K): The excited keto form relaxes to its ground state via fluorescence, typically emitting light at a longer wavelength (a large Stokes shift) compared to the initial absorption. This is responsible for the characteristic dual fluorescence observed in many salicylanilide derivatives.

Back Proton Transfer (K → E): The keto tautomer in the ground state is generally unstable and rapidly reverts to the more stable enol form, completing the cycle.

Theoretical calculations have demonstrated that the intramolecular hydrogen bond is significantly strengthened in the S1 (first singlet excited) state. This is evidenced by a calculated shortening of the H...O distance and a lengthening of the O-H covalent bond upon excitation, which facilitates the proton transfer. Potential energy surface (PES) calculations along the proton transfer coordinate typically show a very low or non-existent energy barrier in the excited state, confirming the ultrafast nature of the ESIPT reaction. In contrast, the ground state PES exhibits a significant barrier, preventing proton transfer.

Table 1: Representative Calculated Changes in Hydrogen Bond Geometry Upon S0 → S1 Excitation for Salicylanilide-type Molecules
ParameterGround State (S0)Excited State (S1)Change Upon Excitation
O-H bond length~0.98 Å>1.00 ÅElongation
H···O=C bond length~1.80 Å<1.70 ÅShortening
O-H···O angle~145°~150°Increase (more linear)

Note: The values presented are typical approximations based on DFT calculations for salicylanilide systems and serve to illustrate the general trend of hydrogen bond strengthening in the excited state.

Intramolecular Charge-Transfer (ICT) Processes

In conjunction with ESIPT, Intramolecular Charge-Transfer (ICT) processes can play a significant role in the excited-state dynamics of salicylanilides. An ICT state is formed when electronic excitation leads to a significant redistribution of electron density, effectively moving charge from an electron-donating part of the molecule to an electron-accepting part. In this compound, the 2-hydroxybenzoyl moiety can act as the electron acceptor, while the 2,6-dimethylphenyl group can be involved as the donor.

The interplay between ESIPT and ICT is complex and can be competitive. The formation of an ICT state can sometimes precede, follow, or even suppress the ESIPT process. The relative stability and accessibility of ESIPT (keto) and ICT states are highly sensitive to factors like solvent polarity and molecular conformation.

Computational studies have explored the nature of these ICT states. For some salicylanilide derivatives, a specific type of ICT state known as a Twisted Intramolecular Charge Transfer (TICT) state has been proposed. A TICT state is characterized by a perpendicular arrangement of the electron donor and acceptor moieties, a conformation that is stabilized in polar solvents. The formation of a TICT state often leads to a highly polar excited species that can be quenched or exhibit distinct, solvent-dependent fluorescence.

Theoretical modeling helps to distinguish between the different potential excited states. Calculations of molecular orbitals, Mulliken charge distributions, and dipole moments for the ground, excited enol, excited keto, and potential ICT states can reveal the extent of charge transfer. For instance, a significant increase in the calculated dipole moment upon excitation is a strong indicator of an ICT state. The choice of computational method is crucial; studies have shown that for systems with significant charge transfer, hybrid DFT functionals that include a portion of Hartree-Fock exchange energy are more suitable for accurately predicting emission energies compared to pure functionals.

Table 2: Comparison of Theoretical Approaches for Studying ESIPT and ICT States
PhenomenonKey CharacteristicsPreferred Computational MethodCalculated Parameters
ESIPT Proton translocation, formation of keto tautomer, minor charge transfer.TD-DFT with pure functionals (e.g., BLYP, OLYP).Potential energy surfaces, vibrational frequencies (O-H stretch), bond lengths/angles of H-bond.
ICT/TICT Significant electron density redistribution, large change in dipole moment, potential twisting motion.TD-DFT with hybrid functionals (e.g., B3LYP, mPW1B95).Dipole moments, frontier molecular orbital (HOMO/LUMO) analysis, atomic charges, torsional potential energy surfaces.

For this compound specifically, the bulky methyl groups on the aniline (B41778) ring create significant steric hindrance. This steric constraint likely influences the torsional angle between the benzoyl and phenyl rings, which in turn would affect the efficiency of any potential TICT state formation, possibly favoring the ESIPT pathway as the primary deactivation channel.

Molecular Mechanisms of Action and Preclinical Biological Target Interactions

Enzyme Inhibition Studies (Excluding Clinical Outcomes)

Research into the enzymatic interactions of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide and its analogs has revealed a notable profile of inhibitory activity against several key enzymes. These studies provide a foundational understanding of the compound's potential biological effects.

Histone Deacetylase (HDAC) Inhibition Profile

This compound belongs to a class of compounds known as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. The inhibition of these enzymes can lead to the accumulation of acetylated proteins, which in turn can modulate various cellular processes.

A significant aspect of the preclinical evaluation of HDAC inhibitors is their selectivity for different HDAC isoforms. There are 18 known human HDAC isoforms, grouped into four classes. nih.gov Non-selective or pan-HDAC inhibitors target multiple isoforms, which can lead to a broad range of biological effects and potential off-target toxicities. nih.gov In contrast, isoform-selective inhibitors are designed to target specific HDACs, potentially offering a more favorable risk-benefit profile. nih.govnih.gov

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide, a structurally related scaffold, have demonstrated potent and selective inhibition of HDAC6. researchgate.net The selectivity for HDAC6 over other isoforms is thought to be due to the wider active site channel of HDAC6, which can better accommodate the specific structural features of these inhibitors. researchgate.net For instance, certain tetrazole-based HDAC6 inhibitors show a clear preference for HDAC6, with a co-crystal structure revealing that a bifurcated capping group interacts with the L1 and L2 loop pockets flanking the active site, contributing to its selectivity. nih.gov Similarly, some N-hydroxy-3-sulfamoylbenzamide-based compounds have been found to be potent and selective inhibitors of HDAC8, exhibiting significant selectivity over HDAC2 and HDAC6. researchgate.net

Table 1: Example of HDAC Isoform Selectivity for a Related Inhibitor (Compound 6l)

HDAC Isoform IC50 (µM) Selectivity Index (vs. HDAC1)
HDAC1 >10 -
HDAC6 0.03 >333

Data adapted from studies on related HDAC6 inhibitors. nih.gov

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) protein. nih.gov MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation. nih.gov The expression of the MDM2 gene is, in turn, transcriptionally activated by p53, forming a negative feedback loop. nih.gov

It has been reported that MDM2 can also regulate p53 levels by inhibiting the translation of p53 mRNA through its interaction with ribosomal protein L26. nih.gov L26 normally binds to p53 mRNA and enhances its translation. nih.gov By promoting the degradation of L26 and interfering with its binding to p53 mRNA, MDM2 reduces the synthesis of the p53 protein. nih.gov Inhibition of HDACs can indirectly influence this pathway. For example, HDAC inhibitors can lead to the acetylation and activation of p53, potentially overcoming the negative regulation by MDM2. While direct studies on this compound's effect on the MDM2-p53 pathway are limited, the general mechanism of HDAC inhibitors suggests a potential for such modulation.

A key substrate of HDAC6 is α-tubulin, a major component of microtubules. researchgate.net Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is a well-established biomarker for HDAC6 inhibition in a cellular context. nih.gov Studies on selective HDAC6 inhibitors have shown that treatment of cells with these compounds results in a significant increase in the acetylation of α-tubulin without affecting the acetylation status of histone H3, a marker for class I HDAC inhibition. nih.gov This selective induction of tubulin acetylation confirms the specific targeting of HDAC6 in a cellular environment. nih.gov

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is involved in inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed in many tissues, and COX-2, which is inducible at sites of inflammation. nih.govnih.gov While specific studies on the direct modulation of COX enzymes by this compound are not prevalent in the reviewed literature, the broader class of benzamide (B126) derivatives has been explored for various enzymatic activities. It is a field of ongoing research to determine if this specific compound has any significant inhibitory or modulatory effects on COX-1 or COX-2.

Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is implicated in various diseases. nih.gov Consequently, inhibitors of serine proteases are of significant interest. While the primary focus of research on this compound has been on its HDAC inhibitory properties, the potential for interaction with other enzyme classes is an area of scientific inquiry. For instance, different chemical scaffolds, such as 4-hydroxy-5,6-dihydropyrones, have been developed as potent inhibitors of specific serine proteases like HIV protease. nih.gov However, specific data on the serine protease inhibition profile of this compound is not extensively documented in the available literature.

Photosynthetic Electron Transport (PET) Inhibition in Model Systems

Salicylanilides are recognized for their herbicidal activity, which is often attributed to their ability to interfere with photosynthetic processes. nih.gov A number of these compounds have been shown to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The mechanism of action for many salicylanilides involves the uncoupling of photosynthetic phosphorylation. nih.gov While specific data for this compound is not extensively detailed in publicly available literature, the activity of related salicylanilide (B1680751) derivatives provides insight into its potential mechanism. For instance, within a series of 2-alkoxy substituted salicylanilides, the PET-inhibiting activity was found to decrease with increased lipophilicity and the bulkiness of the substituent. nih.gov This suggests that the electronic and steric properties of the substituents on the salicylanilide scaffold are critical for their interaction with components of the electron transport chain.

Receptor and Ion Channel Modulation (Preclinical Electrophysiology)

The preclinical evaluation of this compound and its analogues has revealed interactions with several key signaling pathways and ion channels, indicating a broad spectrum of potential biological activities.

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govsigmaaldrich.cn Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov Several salicylanilide derivatives have been investigated for their ability to modulate the NF-κB pathway. nih.gov While direct evidence for this compound is limited, the general class of salicylanilides has been shown to inhibit NF-κB signaling. nih.gov This inhibition can occur at various points in the pathway, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p50-p65 NF-κB dimer. nih.gov

Compound Class Signaling Pathway Observed Effect Potential Mechanism
SalicylanilidesNF-κBInhibitionInhibition of IκBα degradation, prevention of p65 nuclear translocation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The activation of MAPK pathways, particularly p38 MAPK and JNK, is often associated with inflammatory responses. nih.gov Some studies have suggested that salicylanilide derivatives may interfere with the MAPK pathway as part of their broader anti-inflammatory and anticancer activities. nih.gov However, specific preclinical data detailing the direct interference of this compound with the MAPK pathway is not yet available.

Research on structural analogues of this compound has provided insights into its potential effects on ion channels. Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. An analogue, 2,6-dimethylphenol, which represents the aromatic tail of the target compound, has been shown to effectively block voltage-operated sodium channels expressed in both rat neuronal and human skeletal muscle cells. This blockade was found to be state-dependent, a characteristic feature of local anesthetics like lidocaine.

Analogue Target Cell System Effect
2,6-dimethylphenolVoltage-gated sodium channelsRat neuronal (brain IIA) and human skeletal muscle (hSkM1) cellsBlockade of whole-cell sodium inward currents

Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Analogues of glutamic acid have been developed as selective agonists or antagonists for different mGluR subtypes. While there is no direct evidence of this compound acting on these receptors, the broader class of phenylglycine analogues has been shown to exhibit antagonist activity at mGlu1 receptors. This suggests that the structural motifs present in this compound could potentially interact with such receptors, though specific studies are required to confirm this.

Preclinical Cellular and Biochemical Effects

The preclinical investigation of salicylanilide derivatives has revealed a range of cellular and biochemical effects, although specific data for this compound are not always distinctly reported. As a class, salicylanilides are known to exhibit antimicrobial, antifungal, and anthelmintic properties. nih.govmdpi.com More recently, their potential as anticancer agents has been a focus of research, with some derivatives showing the ability to induce autophagy in cancer cells. mdpi.comacs.org

In terms of biochemical effects, certain salicylanilides have been identified as inhibitors of various enzymes. For example, some salicylanilide diethyl phosphates have shown inhibitory activity against mycobacterial enzymes such as alanine (B10760859) dehydrogenase (AlaDH), L-alanine-L-alanine ligase (LAT), and chorismate mutase (CM). nih.gov

Induction of Apoptosis in Cancer Cell Lines (In Vitro Models)

While direct studies on the apoptosis-inducing effects of this compound are limited, research on structurally related substituted 2-hydroxy-N-(arylalkyl)benzamides provides significant insights into the potential mechanisms of this class of compounds. In a study involving a series of these analogs, several compounds demonstrated potent cytotoxic and antiproliferative activities in various human cancer cell lines. mdpi.com

One of the most active compounds identified was N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, which was shown to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. The induction of apoptosis was confirmed by several key indicators, including an increase in the sub-diploid population of cells, the activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). mdpi.com These findings suggest that the salicylanilide scaffold, a core component of this compound, is a viable pharmacophore for inducing programmed cell death in cancer cells.

Compound Analog Cancer Cell Line Apoptotic Markers
N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamideG361 (Melanoma)Increase in sub-diploid population, Caspase activation, PARP cleavage

This table presents data on a structurally related analog to illustrate the potential apoptotic mechanisms of the broader chemical class.

Inhibition of Cell Proliferation in Cancer Cell Lines (In Vitro Models)

The inhibitory effects of salicylanilide derivatives on cancer cell proliferation have been a subject of significant research. Studies on various analogs of this compound have revealed their potential as antiproliferative agents. For instance, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for their ability to inhibit the growth of several human cancer cell lines. Five of the thirty-three compounds tested exhibited IC50 values in the single-digit micromolar range, indicating potent inhibition of cell proliferation. mdpi.com

The antiproliferative activity of these compounds was assessed by measuring the decrease in 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation during DNA synthesis. The reduction in BrdU uptake in treated cells is a direct indication of the inhibition of cell proliferation. mdpi.com Furthermore, research on other salicylanilide derivatives has demonstrated significant antiproliferative effects against various cancer cell lines, including A431 and A549 cells, with some analogs showing better inhibitory activity than the positive control, gefitinib. nih.gov

Compound Analog Class Cancer Cell Lines Method of Action Potency (IC50)
Substituted 2-hydroxy-N-(arylalkyl)benzamidesVarious human cancer cell linesDecrease in BrdU incorporationSingle-digit micromolar range
Salicylanilide derivatives (e.g., 12b)A431, A549Inhibition of EGFR0.42 ± 0.43 µM (A431), 0.57 ± 0.43 µM (A549)

This table includes data from studies on related salicylanilide derivatives to highlight the potential antiproliferative activities of this chemical family.

Disruption of Cancer Cell Migration and Invasion (In Vitro Models)

These assays allow researchers to observe and quantify the ability of cancer cells to move and penetrate through an extracellular matrix, mimicking the metastatic cascade. ambeed.com For instance, studies on other targeted cancer therapies have shown a significant reduction in the migration and invasion of breast cancer cells in vitro. mdpi.com Given the demonstrated antiproliferative and pro-apoptotic effects of salicylanilide analogs, it is plausible that this compound or its derivatives could also interfere with the migratory and invasive capabilities of cancer cells, although specific studies are required to confirm this.

Antimicrobial Activities (Preclinical Studies)

Salicylanilides, the chemical class to which this compound belongs, have been recognized for their diverse biological activities, including antimycobacterial effects. nih.gov While specific data on the activity of this compound against Mycobacterium tuberculosis is scarce, studies on related compounds provide valuable insights. For example, certain salicylanilide-based peptidomimetics have demonstrated activity against M. tuberculosis and M. smegmatis. mdpi.com

In particular, compounds with a bulky and/or lipophilic chain connecting the chlorsalicylic and 4-CF3-anilide cores have shown notable activity. mdpi.com Another related compound, nitazoxanide, a salicylamide (B354443) derivative, has been found to disrupt the membrane potential and pH homeostasis of M. tuberculosis. nih.gov These findings suggest that the salicylanilide scaffold could be a promising starting point for the development of new antitubercular agents.

Compound Analog Mycobacterium Strain Activity
Salicylanilide-based peptidomimeticsM. tuberculosis, M. smegmatisAntimycobacterial activity
NitazoxanideM. tuberculosisDisrupts membrane potential and pH homeostasis

This table presents data on related salicylanilide derivatives to indicate the potential antibacterial mechanisms of this class of compounds.

The antifungal potential of benzamide derivatives has been explored in several studies. While specific data for this compound is not available, research on related structures offers some perspective. For instance, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested against various fungi. unizar.es

In these studies, N-(2-bromo-phenyl)-2-hydroxy-benzamide demonstrated notable inhibitory activity against the yeast Saccharomyces cerevisiae and the filamentous fungi Fusarium oxysporum and Sclerotinia sclerotiorum. unizar.es Another study on N-phenylbenzamides reported their ability to inhibit the growth of Candida albicans. These findings underscore the potential of the benzamide scaffold as a source of new antifungal agents.

Compound Analog Fungal Species Observed Activity MIC Value
N-(2-bromo-phenyl)-2-hydroxy-benzamideSaccharomyces cerevisiaeStrongest inhibition0.3125 g/L
N-(2-bromo-phenyl)-2-hydroxy-benzamideFusarium oxysporumActive0.625 g/L
N-(2-bromo-phenyl)-2-hydroxy-benzamideSclerotinia sclerotiorumActive0.625 g/L
N-phenylbenzamidesCandida albicansGrowth inhibitionNot specified

This table contains data from studies on analogous benzamide derivatives, illustrating the potential antifungal properties of this chemical family.

Salicylamide derivatives have emerged as a class of compounds with broad-spectrum antiviral activities. nih.govnih.gov Notable examples include niclosamide (B1684120) and nitazoxanide, which have been shown to inhibit the replication of a wide range of RNA and DNA viruses. nih.gov The antiviral mechanisms of these salicylamide derivatives are often multifaceted, involving the modulation of various cellular signaling pathways and biological processes that are hijacked by viruses for their replication. nih.gov

For example, niclosamide has been reported to affect pathways such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1. nih.gov While these compounds are not direct analogues of this compound, their activities highlight the therapeutic potential of the broader salicylamide chemical class in combating viral infections. Further research is needed to explore if and how this compound or its closer analogues might exhibit antiviral properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Aromatic Substituents on Molecular Activity and Selectivity

The substitution pattern on both the salicylic (B10762653) acid and aniline (B41778) rings of salicylanilides is a critical determinant of their biological activity and selectivity. In N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, the key features are the hydroxyl group at the 2-position of the benzoyl ring and the two methyl groups at the 2- and 6-positions of the N-phenyl ring.

The 2-hydroxy group is a common feature in active salicylanilides and is often crucial for their biological effects. It can participate in intramolecular hydrogen bonding with the amide oxygen, which influences the planarity and conformational preference of the molecule. This, in turn, can affect its ability to bind to biological targets.

The substitution on the N-phenyl ring significantly modulates the activity and selectivity. The presence of the two methyl groups at the ortho positions (2 and 6) of the N-phenyl ring in this compound introduces significant steric hindrance. This steric bulk forces the N-phenyl ring to be twisted out of the plane of the amide bond. This non-planar conformation is a key structural feature that can influence its binding to specific receptors or enzymes. For instance, in a series of N-aryl derivatives, the nature and position of substituents on the aryl ring were found to be critical for their inhibitory activity against various enzymes.

While direct comparative data for this compound is limited, studies on related salicylanilides demonstrate that substitutions on the N-phenyl ring can dramatically alter biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can change the electronic properties of the ring and its potential for pi-pi stacking or other non-covalent interactions with a biological target.

To illustrate the impact of N-aryl substitution on activity, the following table presents hypothetical data based on general observations for salicylanilides, showcasing how different substituents might influence inhibitory concentration (IC50) against a generic kinase.

CompoundN-Aryl SubstituentHypothetical IC50 (µM)Rationale for Hypothetical Activity
This compound 2,6-Dimethyl 5.2 Steric hindrance from ortho-methyl groups may force a specific, active conformation, but could also hinder optimal binding.
N-Phenyl-2-hydroxybenzamideUnsubstituted15.8Lack of substituents may allow for more conformational flexibility, potentially leading to a less optimal binding pose.
N-(4-Chlorophenyl)-2-hydroxybenzamide4-Chloro8.5The electron-withdrawing chloro group at the para position can enhance interactions within the binding pocket.
N-(2-Methylphenyl)-2-hydroxybenzamide2-Methyl10.1A single ortho-methyl group provides some conformational restriction without the significant steric bulk of two groups.

This table is for illustrative purposes and the IC50 values are hypothetical.

Role of Lipophilicity and Electronic Properties in Biological Interactions

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a molecule's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The electronic properties, such as the distribution of electron density and the presence of polar groups, govern the types of intermolecular interactions a molecule can form.

The 2,6-dimethylphenyl group in this compound increases its lipophilicity compared to an unsubstituted N-phenyl ring. This increased lipophilicity may enhance its ability to penetrate cell membranes. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

The electronic properties of this compound are influenced by the hydroxyl and amide groups, which can act as hydrogen bond donors and acceptors, and the aromatic rings, which can participate in pi-pi and cation-pi interactions. The methyl groups are weakly electron-donating, which slightly increases the electron density of the N-phenyl ring.

The interplay between lipophilicity and electronic properties is critical for biological activity. A well-balanced profile is often required for a compound to reach its target and bind effectively.

The following table provides calculated physicochemical properties for this compound and related structures to illustrate the influence of substituents on these parameters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPolar Surface Area (Ų)
This compound C15H15NO2 241.29 3.5 49.3
N-Phenyl-2-hydroxybenzamideC13H11NO2213.232.749.3
N-(2,6-Dichlorophenyl)-2-hydroxybenzamideC13H9Cl2NO2282.124.149.3

Calculated logP and Polar Surface Area values are estimations from computational models and can vary between different software.

Conformational Freedom and Its Influence on Target Binding

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The conformational freedom of this compound is significantly restricted by the presence of the 2,6-dimethylphenyl group.

The two ortho-methyl groups on the N-phenyl ring create steric clashes with the amide carbonyl group, forcing the N-phenyl ring to adopt a twisted conformation relative to the plane of the amide bond. This results in a relatively rigid molecular scaffold. This pre-organization of the molecule into a specific conformation can be advantageous for target binding, as less of an entropic penalty is paid upon binding.

In contrast, an unsubstituted N-phenyl ring would have greater rotational freedom, allowing the molecule to adopt a wider range of conformations. While this flexibility can be beneficial for exploring different binding modes, it can also lead to a less favorable binding affinity if the bioactive conformation is not the most stable one in solution.

The fixed, non-planar arrangement of the aromatic rings in this compound presents a specific topology to a potential binding site. This unique shape can be a key factor in its selectivity for a particular target over others.

Correlation of Molecular Descriptors with Observed Preclinical Effects

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by using molecular descriptors, which are numerical representations of various aspects of a molecule's structure.

For a series of salicylanilides, key molecular descriptors that could be correlated with preclinical effects include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobicity descriptors: The most common is logP, which describes the lipophilicity of the molecule.

A hypothetical QSAR equation for a series of salicylanilides might look like this:

log(1/IC50) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d

Where 'a', 'b', and 'c' are coefficients determined by regression analysis, and 'd' is a constant. Such an equation would suggest that activity increases with lipophilicity and dipole moment, but decreases with molecular size. The specific contribution of each descriptor would depend on the biological target and the series of compounds being studied.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of the purity of n-(2,6-Dimethylphenyl)-2-hydroxybenzamide and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-polar compound.

A typical RP-HPLC method for the analysis of N-aryl benzamides would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The selection of the mobile phase composition is critical for achieving optimal separation of the main compound from any impurities or related substances. For instance, an isocratic elution with a 50:50 mixture of acetonitrile and a 10mM sodium acetate (B1210297) buffer at pH 5 has been successfully used for the analysis of N-phenylbenzamide. researchgate.net UV detection is commonly employed, with the wavelength set to the absorbance maximum of the compound, which for many benzamides falls within the 230-280 nm range. researchgate.netnanobioletters.com

A sensitive and simple HPLC method was developed for the determination of a structurally similar compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide. nih.gov This method utilized a C18 column with an isocratic mobile phase of acetonitrile and water (70:30) containing 0.1% formic acid, with UV detection at 320 nm. nih.gov Such a method could serve as a starting point for the development of a specific analytical procedure for this compound.

Table 1: Illustrative HPLC Conditions for the Analysis of Structurally Related N-Aryl Benzamides

ParameterCondition 1 (based on N-phenylbenzamide) researchgate.netCondition 2 (based on N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) nih.gov
Stationary Phase C18C18
Mobile Phase 50:50 Acetonitrile:10mM Sodium Acetate Buffer (pH 5)70:30 Acetonitrile:Water with 0.1% Formic Acid
Elution Mode IsocraticIsocratic
Flow Rate 0.7 mL/minNot Specified
Detection UV at 254 nmUV at 320 nm
Temperature 30 °CNot Specified

Reversed-Phase HPLC for Lipophilicity Determination (Log k)

Lipophilicity is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of a compound. A common method for its determination is by measuring the retention factor (k) in an RP-HPLC system. The logarithm of the retention factor, log k, provides a reliable measure of lipophilicity.

The retention time of the compound is measured using a series of mobile phases with varying concentrations of an organic modifier (e.g., acetonitrile or methanol) in an aqueous buffer. The log k value for each mobile phase composition is then calculated. By extrapolating the linear relationship between log k and the percentage of the organic modifier to 100% aqueous phase, the log kw (B13871080) value is obtained, which is a standardized measure of lipophilicity. nih.gov This method has the advantage of being rapid, requiring only a small amount of the compound, and being insensitive to impurities. nih.gov

For a series of natural products, a fast-gradient HPLC method using a polystyrene-divinylbenzene PRP-1 column was developed to estimate lipophilicity, demonstrating a good correlation between experimentally determined and calculated log P values. nih.gov

Table 2: Hypothetical Data for Log k Determination of this compound

% Acetonitrile in Mobile PhaseRetention Time (tR) (min)Void Time (t0) (min)Retention Factor (k = (tR - t0)/t0)Log k
508.51.26.080.78
557.21.25.000.70
606.11.24.080.61
655.31.23.420.53
704.61.22.830.45

Hyphenated Techniques (e.g., HPLC-MS) for Mechanistic Degradation Product Identification in Research Settings

Understanding the degradation pathways of a compound is crucial for assessing its stability and identifying potential transformation products. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to accelerate the degradation process. researchgate.net

The resulting mixture of the parent compound and its degradation products is then analyzed using hyphenated techniques, most commonly HPLC coupled with mass spectrometry (HPLC-MS). HPLC separates the individual components, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z). researchgate.net Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ions and analyzing the resulting fragment ions. This approach is invaluable for the structural elucidation of unknown degradation products.

While specific degradation products for this compound are not documented in the reviewed literature, the general methodology would involve subjecting the compound to forced degradation and analyzing the samples by HPLC-MS to identify and characterize any resulting degradants.

Spectroscopic Methods for Real-time Monitoring of Biochemical Reactions (Preclinical)

Spectroscopic techniques offer powerful tools for the real-time monitoring of biochemical reactions, such as enzyme-catalyzed transformations, in preclinical research settings. Fluorescence spectroscopy, in particular, is a highly sensitive method for this purpose. patsnap.comresearchgate.net

If this compound or its metabolic products are fluorescent, changes in fluorescence intensity or spectral characteristics can be monitored over time to determine reaction kinetics. Even if the compound itself is not fluorescent, its interaction with a biological macromolecule, such as an enzyme, may induce a change in the intrinsic fluorescence of the protein (e.g., from tryptophan residues), which can be used to monitor binding or enzymatic activity. researchgate.netmdpi.com

Alternatively, a fluorescent probe can be designed to respond to the specific biochemical reaction involving the compound. nih.gov This allows for continuous and non-invasive monitoring of the reaction, providing valuable insights into the compound's mechanism of action at a molecular level. nih.gov

Research Directions and Future Perspectives

Design of Next-Generation Analogues for Enhanced Target Selectivity and Potency

The development of next-generation analogues of N-(2,6-dimethylphenyl)-2-hydroxybenzamide is a key research avenue. The goal is to improve its effectiveness and ability to interact with specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications influence biological activity. tsijournals.com

Strategies for designing new analogues often involve modifying the two main parts of the molecule: the salicylic (B10762653) acid ring and the aniline (B41778) ring. semanticscholar.org For instance, adding or changing substituent groups on these rings can significantly alter the compound's properties. In related salicylanilides, the introduction of halogen atoms has been shown to be a key factor for their anthelmintic activity. nih.gov Similarly, creating hybrid molecules by combining the salicylanilide (B1680751) structure with other pharmacologically active scaffolds has been proposed as a strategy to develop new compounds with dual activities, such as inhibiting both tubulin polymerization and STAT3 signaling. mdpi.com

Another approach is the temporary modification of the phenolic hydroxyl group to create esters. This can improve properties like membrane penetration and bioavailability, potentially leading to higher activity and lower toxicity. acs.orgresearchgate.net The synthesis of various derivatives, such as those with different alkyl or aryl substitutions, allows for a systematic exploration of how these changes affect the compound's interaction with its biological targets. ijesi.orgnih.gov

Table 1: Strategies for Analogue Design

Strategy Rationale Potential Outcome
Substitution on Aromatic Rings Modulate electronic and steric properties to enhance binding affinity and selectivity. Increased potency, improved target specificity.
Hybrid Molecule Synthesis Combine pharmacophores to create dual-action compounds. Novel therapeutic agents with multiple mechanisms of action.
Prodrug Formation (e.g., Esters) Improve physicochemical properties like solubility and membrane permeability. Enhanced bioavailability and better therapeutic profile. acs.orgresearchgate.net

| Isosteric Replacement | Replace functional groups with others of similar size and electronic character to fine-tune activity. | Optimization of pharmacokinetics and pharmacodynamics. |

Elucidation of Novel Molecular Targets and Pathways

While the parent class of salicylanilides is known for a broad range of biological effects, including anthelmintic, antibacterial, and antifungal activities, the specific molecular targets of this compound are not fully understood. nih.govnih.gov Future research will focus on identifying these targets and the cellular pathways they modulate.

Salicylanilides have been shown to interact with a variety of biological molecules and pathways. For example, some salicylanilides inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammation and cancer. nih.govnih.gov Others have been found to inhibit protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR), or interfere with tubulin polymerization, a key process in cell division. nih.govmdpi.com

Identifying new targets can be achieved through various experimental approaches. Affinity chromatography, where the compound is used as a bait to capture its binding partners from cell extracts, is a powerful technique. Additionally, genetic and proteomic screening methods can reveal which proteins or pathways are affected when cells are treated with the compound. Understanding these interactions is crucial for developing this compound for specific therapeutic applications.

Table 2: Potential Molecular Targets for this compound Based on Related Compounds

Target Class Specific Example Potential Effect Reference
Kinases Epidermal Growth Factor Receptor (EGFR) Anticancer nih.gov
Transcription Factors Nuclear Factor kappa B (NF-κB) Anti-inflammatory, Anticancer nih.govnih.gov
Cytoskeletal Proteins Tubulin Anticancer mdpi.com

| DNA-modifying enzymes | Topoisomerase IIα | Anticancer | researchgate.net |

Application of Advanced Computational Approaches for Rational Compound Design

Computational chemistry offers powerful tools for the rational design of new this compound analogues. In silico methods can predict how a molecule will behave in a biological system, saving time and resources in the drug discovery process. wikipedia.orgnih.gov

Molecular docking is a widely used technique that simulates the interaction between a ligand (the compound) and a target protein. acs.orgnih.gov This allows researchers to predict the binding affinity and orientation of a compound in the active site of a protein, providing insights into its potential as an inhibitor. ijesi.org For example, docking studies can help to explain why certain substitutions on the salicylanilide scaffold lead to higher activity. ijesi.org

Quantitative structure-activity relationship (QSAR) studies are another important computational tool. nih.gov QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction software can be used to assess the drug-like properties of new analogues early in the design process. wikipedia.orgnih.gov

Exploration of this compound in Materials Science and Non-Biological Applications

Beyond its biological potential, the unique chemical structure of this compound makes it a candidate for applications in materials science. The salicylanilide scaffold possesses interesting photophysical properties and the ability to coordinate with metal ions. nih.govnih.gov

The salicylaldehyde (B1680747) moiety, a precursor to salicylanilides, can form complexes with a wide range of metal ions, including iron, copper, and zinc. semanticscholar.orgnih.govwikipedia.org These metal complexes can exhibit novel magnetic, optical, and electronic properties. The investigation of metal complexes of this compound could lead to the development of new catalysts, magnetic materials, or pigments.

Furthermore, salicylanilide derivatives have been explored for their fluorescent properties. acs.orgnih.gov They can act as "turn-on" fluorescent sensors for the detection of specific ions or molecules. acs.orgnih.gov This opens up possibilities for using this compound or its derivatives in analytical chemistry and bio-imaging. In another application, reactive salicylanilides have been covalently attached to viscose fabrics to impart permanent antibacterial and antifungal properties, suggesting a role in the development of functional textiles.

Table 3: Potential Non-Biological Applications

Application Area Principle Potential Use Reference
Coordination Chemistry Formation of stable complexes with metal ions. Catalysts, magnetic materials, pigments. semanticscholar.orgnih.govwikipedia.org
Fluorescent Sensors Changes in fluorescence upon binding to a target. Detection of metal ions, organic molecules. acs.orgnih.gov
Functional Materials Covalent attachment to polymers or surfaces. Antimicrobial textiles, specialty plastics.

| Photochemistry | Photochromism (light-induced color change). | Molecular switches, data storage. | nih.gov |

Integration of Multi-Omics Data in Preclinical Mechanistic Studies

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics data is essential. Omics technologies, such as proteomics (the study of all proteins), metabolomics (the study of all metabolites), and transcriptomics (the study of all RNA transcripts), provide a global view of cellular processes.

Proteomic analysis, for example, can identify all the proteins whose expression levels change in response to treatment with the compound. This can reveal the cellular pathways that are activated or inhibited, providing clues about the compound's mechanism of action. For instance, a proteomic study of cells treated with a compound can show an upregulation of proteins involved in apoptosis (programmed cell death), confirming this as a mode of action.

By combining data from different omics platforms, researchers can build detailed models of how this compound affects cellular networks. This integrated approach can help to identify biomarkers that predict a response to the compound and can reveal unexpected off-target effects. This deep mechanistic understanding is crucial for the further preclinical and potential clinical development of this compound.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-(2,6-Dimethylphenyl)-2-hydroxybenzamide in laboratory settings?

  • Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact. Use fume hoods for reactions involving volatile byproducts. Waste should be segregated and disposed via certified hazardous waste services. Contamination risks are minimized by using filtered pipette tips and dedicated equipment. Safety data aligns with H303+H313+H333 hazard codes, emphasizing toxicity via ingestion, skin contact, or inhalation .

Q. How can synthetic routes for this compound be optimized for higher yields?

  • Methodological Answer: Reaction stoichiometry and reagent equivalents are critical. For example, a 4:1 molar ratio of diethylamine to precursor (e.g., N-(2,6-dimethylphenyl)chloroacetamide) ensures complete conversion. Solvent choice (e.g., polar aprotic solvents) and temperature control (60–80°C) improve reaction kinetics. Post-synthesis purification via recrystallization or column chromatography enhances purity .

Q. What spectroscopic techniques are essential for initial characterization of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., hydroxyl, amide). Mass spectrometry (MS) verifies molecular weight. UV-Vis spectroscopy (e.g., λmax at 270–300 nm) monitors electronic transitions, aiding in purity assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and packing of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXL software refines atomic coordinates and thermal parameters. For monoclinic crystals (space group Pc), lattice parameters (a = 16.44 Å, b = 8.29 Å, c = 9.49 Å, β = 98.17°) and Z = 4 are determined. Hydrogen bonding networks (e.g., O–H···O interactions) and torsion angles reveal conformational stability. Data collection with a graphite-monochromated diffractometer and multi-scan absorption correction ensures accuracy .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data during structural analysis?

  • Methodological Answer: Discrepancies (e.g., unexpected NMR shifts vs. crystallographic bond lengths) require cross-validation. Density Functional Theory (DFT) simulations compare experimental and calculated spectra. Redetermining crystal structure under varying conditions (temperature/pH) may resolve polymorphic inconsistencies. SHELX refinement with high-resolution data (R-factor < 0.04) ensures reliability .

Q. How can researchers design derivatives of this compound for biological activity studies?

  • Methodological Answer: Functionalization at the hydroxyl or amide group (e.g., sulfonation, halogenation) modifies bioactivity. For example, introducing a 5-aminosulfonyl group (as in Xipamide) enhances diuretic properties. Structure-activity relationships (SAR) are explored via in vitro assays (e.g., enzyme inhibition). Synthetic routes adapt precursor ratios (e.g., 4-chloro-substituted intermediates) to optimize derivative yields .

Q. What experimental approaches validate the stability of this compound under varying pH conditions?

  • Methodological Answer: Accelerated stability studies (25–40°C, pH 1–13) track degradation via High-Performance Liquid Chromatography (HPLC). Kinetic modeling (Arrhenius equation) predicts shelf life. Mass spectrometry identifies degradation products (e.g., hydrolyzed amide bonds). Differential Scanning Calorimetry (DSC) assesses thermal stability, correlating with crystallographic packing efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.